Thr-Glu

Descripción general

Descripción

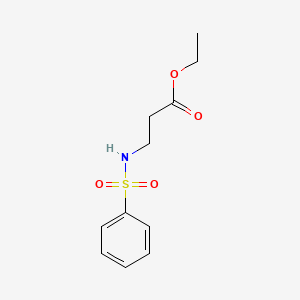

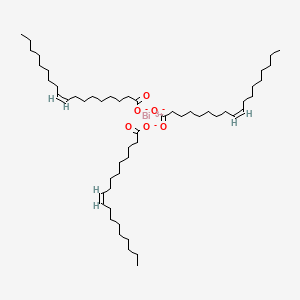

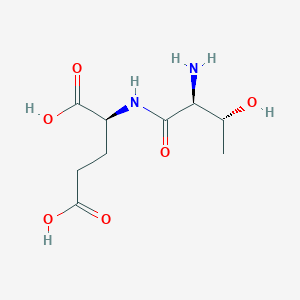

Thr-Glu is a dipeptide composed of L-threonine and L-glutamic acid residues . It has a role as a metabolite and is functionally related to L-glutamic acid and L-threonine .

Synthesis Analysis

The industrial production of L-threonine (Thr) is based on direct fermentation with microorganisms such as Escherichia coli, which has the characteristics of low cost and high productivity . This study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics .Molecular Structure Analysis

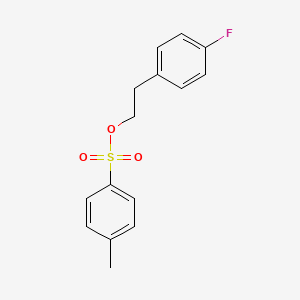

The molecular formula of Thr-Glu is C9H16N2O6 . The IUPAC name is (2 S )-2- [ [ (2 S ,3 R )-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid . The molecular weight is 248.23 g/mol .Chemical Reactions Analysis

γ-Glutamylpeptides have been identified as potential biomarkers for a number of diseases including cancer, diabetes, and liver disease . A novel quantitative analytical strategy for measuring γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline, all of which have been previously reported as potential biomarkers for prostate cancer, in HeLa cells using UHPLC-MS/MS has been developed .Physical And Chemical Properties Analysis

The computed properties of Thr-Glu include a molecular weight of 248.23 g/mol, XLogP3 of -4.5, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 7 .Aplicaciones Científicas De Investigación

Antimicrobial Peptides (AMPs)

Thr-Glu peptides can be part of antimicrobial peptides (AMPs), which are capable of killing pathogenic microorganisms . These peptides are highly sought after in human health challenges and are attractive targets for research and development of improved analogues, prodrugs, and peptide mimetic drugs .

Cell-Penetrating Peptides (CPPs)

Thr-Glu peptides can also be part of cell-penetrating peptides (CPPs). These peptides have the ability to penetrate cell membranes and deliver various types of cargo, from small molecules to nanosized particles .

Metal-Chelating Peptides (MCPs)

Thr-Glu peptides can act as metal-chelating peptides (MCPs), coordinating essential or toxic metals . This property is particularly useful in environmental protection activities, where these peptides can help in the removal of heavy metals from contaminated sites .

Functional Antagonists of Thyrotropin-Releasing Hormone (TRH)

Thr-Glu peptides, specifically pGlu-Glu-Pro-NH2 ([Glu2]TRH), have been studied as potential functional antagonists of thyrotropin-releasing hormone (TRH) in the rodent brain . This could lead to a better understanding of TRH’s central functions .

Applications in Human Health

Thr-Glu peptides have potential applications in human health, including the development of therapeutic drugs . For example, they can be used in the treatment of microbial infections and in the delivery of drugs to specific cells .

Applications in Veterinary Medicine

In veterinary medicine, Thr-Glu peptides can be used in the treatment of infections in animals . They can also be used in the development of vaccines and other therapeutic interventions .

Applications in the Animal Food Industry

Thr-Glu peptides can be used in the animal food industry to improve the health and productivity of livestock . They can be used as feed additives to enhance the nutritional value of animal feed .

Applications in Cosmetics

In the cosmetics industry, Thr-Glu peptides can be used in the formulation of skin care products . They can provide benefits such as antimicrobial activity, skin penetration, and metal chelation .

Direcciones Futuras

The future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers . This could potentially enhance the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .

Mecanismo De Acción

Target of Action

Thr-Glu, also known as H-Thr-Glu-OH, is a dipeptide formed from L-threonine and L-glutamic acid residues

Biochemical Pathways

Thr-Glu may participate in various biochemical pathways due to the presence of threonine and glutamic acid residues. Threonine is involved in protein synthesis and plays a role in central metabolism, transferring the amino group from a donor substrate to an acceptor . Glutamic acid is a versatile amino acid participating in the tri-carboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPPKYKPSRKCP-ZDLURKLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thr-Glu | |

CAS RN |

54532-73-9 | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.